
2,3-Difluoro-6-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a chemical compound with the molecular formula C7H8ClF2NO . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-6-methoxyaniline hydrochloride” is 1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2,3-Difluoro-6-methoxyaniline hydrochloride” is a white solid . It has a molecular weight of 195.59 . The compound is typically stored at ambient temperature .Aplicaciones Científicas De Investigación
Novel Fluorinated Alternatives
A study highlights the environmental and health risks associated with Per- and polyfluoroalkyl substances (PFASs), which are used widely in industrial and consumer applications. The research emphasizes the need for novel fluorinated alternatives that can replace PFASs due to their persistence, bioaccumulation, long-distance migration, and toxicity. Among the alternatives discussed, certain compounds exhibit systemic multiple organ toxicities, suggesting that while they serve as potential substitutes, their environmental and health impacts necessitate further toxicological studies (Wang et al., 2019).
Furanic Derivatives from Plant Biomass
Another research area involves the conversion of plant biomass into furanic derivatives, which are crucial for developing sustainable polymers, functional materials, and fuels. The review by Chernyshev et al. (2017) discusses recent advances in synthesizing 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose, showcasing the potential of these compounds in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Disease Chemoprevention
Research on polymethoxyflavones (PMFs) from the Citrus genus has shown a wide range of biological properties, including chemopreventive effects against various diseases. The study by Lai et al. (2015) focuses on hydroxylated PMFs, which are recognized for their potential in anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection activities. These compounds act by modulating signaling cascades, gene transcription, and protein function, highlighting the importance of their structure, including the number and position of hydroxyl groups, in their mechanism of action (Lai et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-difluoro-6-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYPHRRMWZANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724410 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332581-65-3 |
Source


|
| Record name | 2,3-Difluoro-6-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

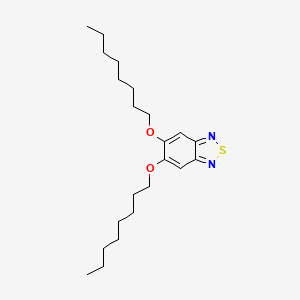
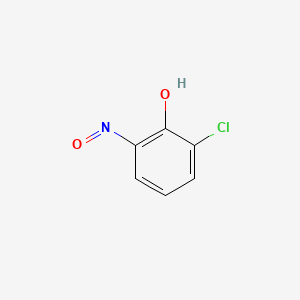
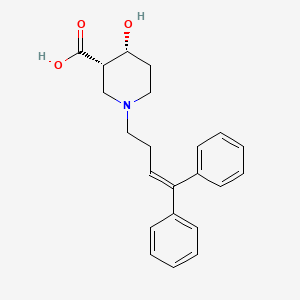
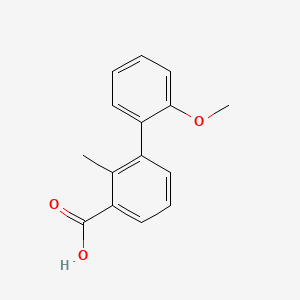
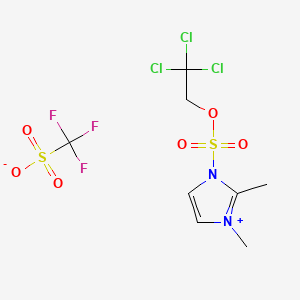


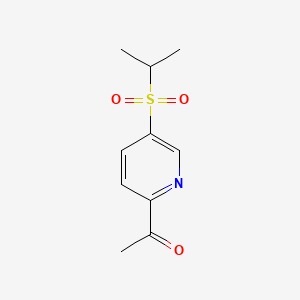


![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)